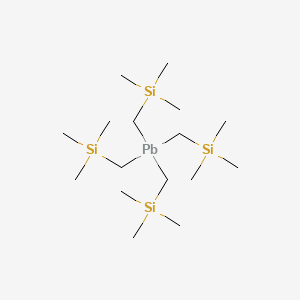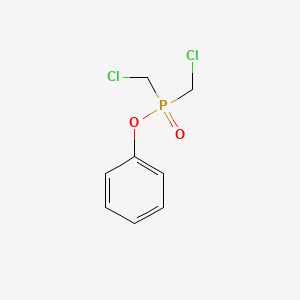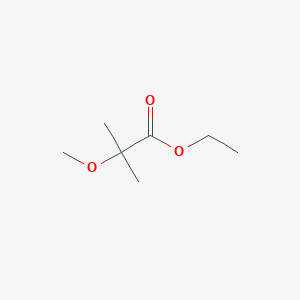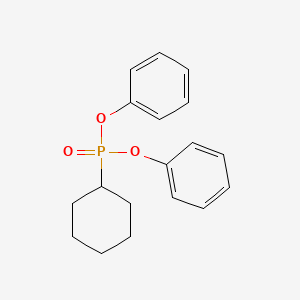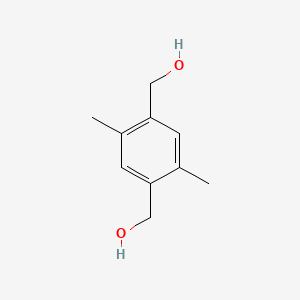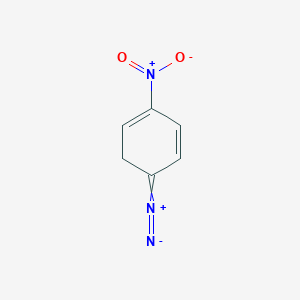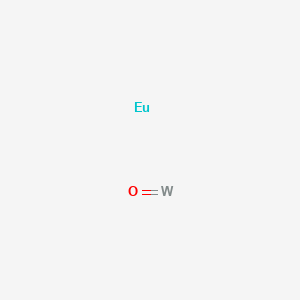
Europium--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium–oxotungsten (1/1) is a compound formed by the combination of europium and tungsten oxides. Europium is a rare earth element known for its luminescent properties, while tungsten is a transition metal with high density and melting point. The combination of these elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium–oxotungsten (1/1) typically involves the reaction of europium oxide (Eu₂O₃) with tungsten oxide (WO₃) under high-temperature conditions. The reaction can be represented as: [ Eu_2O_3 + WO_3 \rightarrow EuWO_4 ]
Industrial Production Methods
Industrial production of europium–oxotungsten (1/1) often involves solid-state reactions at elevated temperatures. The reactants are mixed in stoichiometric ratios and heated in a furnace to facilitate the formation of the compound. The process may also involve the use of reducing agents to control the oxidation states of the elements involved.
Chemical Reactions Analysis
Types of Reactions
Europium–oxotungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and carbon monoxide are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state oxides of europium and tungsten.
Reduction: Lower oxidation state oxides or elemental forms of europium and tungsten.
Substitution: Compounds with substituted elements, such as halides or nitrides.
Scientific Research Applications
Europium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in bioimaging and biosensing applications owing to its luminescent characteristics.
Medicine: Investigated for potential use in medical imaging and diagnostic tools.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism by which europium–oxotungsten (1/1) exerts its effects involves the interaction of its constituent elements with molecular targets. Europium’s luminescent properties are due to its ability to absorb and emit light, while tungsten’s high density and stability contribute to the compound’s overall robustness. The pathways involved include electron transfer processes and energy transfer mechanisms that facilitate the compound’s various applications.
Comparison with Similar Compounds
Similar Compounds
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Tungsten Oxide (WO₃): Used in electrochromic devices and as a catalyst.
Europium Tungstate (Eu₂(WO₄)₃): Similar in composition but with different stoichiometry and properties.
Uniqueness
Europium–oxotungsten (1/1) is unique due to its specific combination of europium and tungsten oxides, resulting in distinct chemical and physical properties. Its luminescent characteristics, combined with the stability and density of tungsten, make it particularly valuable in applications requiring both light emission and structural integrity.
Properties
CAS No. |
12707-50-5 |
|---|---|
Molecular Formula |
EuOW |
Molecular Weight |
351.80 g/mol |
IUPAC Name |
europium;oxotungsten |
InChI |
InChI=1S/Eu.O.W |
InChI Key |
HHRBIHZOMIZHFU-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
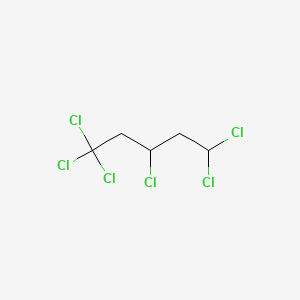
![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
